2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-12-5-6-14(10-16(12)22(24)25)17(23)21-8-7-20-18(21)26-11-13-3-2-4-15(19)9-13/h2-6,9-10H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEIVJRITRGVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the core imidazole structure. The process may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of fluorobenzene derivatives, which can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Methylsulfanyl Group: This can be done through thiolation reactions, where a thiol group is introduced to the molecule.
Final Assembly: The final step involves coupling the intermediate products to form the target compound, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of sulfoxides or sulfones.
Reduction: Can result in the formation of amines or alcohols.
Substitution: May produce various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Imidazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. The presence of the sulfanyl group enhances the compound's ability to penetrate microbial membranes, potentially increasing its efficacy against resistant strains .
-
Anticancer Properties :
- Research indicates that imidazole derivatives can inhibit tumor growth. The specific compound under discussion has been investigated for its ability to induce apoptosis in cancer cell lines. The nitrobenzoyl moiety may play a crucial role in this activity by interfering with cellular signaling pathways associated with cancer proliferation .
- Enzyme Inhibition :
Material Science Applications
- Polymer Synthesis :
- Catalysis :
Agricultural Chemistry Applications
- Pesticidal Activity :
- Plant Growth Regulators :
Case Studies
- A study published in Journal of Medicinal Chemistry highlighted a series of imidazole derivatives where modifications at the phenyl and nitro groups significantly affected their biological activities against various pathogens .
- Another research article focused on the synthesis of sulfanyl-containing imidazoles and their evaluation as potential anticancer agents, demonstrating promising results in vitro against several cancer cell lines .
- In agricultural studies, compounds similar to 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole were tested for their herbicidal efficacy, showing effective control over common weed species without harming crop yields .
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Key Comparisons
In contrast, the triethoxy group in the Enamine Ltd compound () is strongly electron-donating, which may increase solubility but reduce electrophilic reactivity . The 3-fluorobenzylsulfanyl group contributes to lipophilicity and metabolic stability due to fluorine’s electronegativity and sulfur’s hydrogen-bonding capacity. This is shared with the bromofuran derivative (), though the latter’s bromine adds steric bulk .
ML00253764 acts as a melanocortin-4 receptor antagonist, indicating that the target compound’s scaffold may also interact with G-protein-coupled receptors, albeit with altered specificity due to its unique substituents . Aromatic imidazoles (e.g., 2-(4-nitrophenyl)-1H-imidazole in ) are more rigid and may exhibit stronger π-π stacking interactions, whereas the dihydroimidazole’s flexibility could enhance adaptability in binding pockets .
Synthetic Routes :
- While direct synthesis data for the target compound are unavailable, and highlight condensation reactions and multi-component syntheses for analogous imidazoles. Sodium metabisulfite and aldehydes () or naphthalene derivatives () may serve as precursors .
Research Findings and Implications
- Crystallography : Tools like SHELXL () and ORTEP-III () are critical for resolving the dihydroimidazole core’s conformation and substituent orientations, which are vital for structure-activity relationship (SAR) studies .
- Pharmacological Potential: The nitro group in the target compound could be reduced to an amine for prodrug strategies, while the methyl group may shield against metabolic degradation. Comparative studies with ML00253764 suggest possible applications in weight loss or cancer cachexia, though further in vitro assays are needed .
Biological Activity
The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole , often referred to as a novel imidazole derivative, has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an imidazole ring with a sulfanyl group and a nitrobenzoyl moiety. Its molecular formula is , indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms which contribute to its biological properties.
- GABA-A Receptor Modulation : Recent studies have indicated that compounds similar to imidazoles can act as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation can influence neurotransmission and potentially provide therapeutic effects for neurological disorders .
- Antimicrobial Activity : Imidazole derivatives have been explored for their antibacterial properties. For instance, structural features such as the presence of electron-withdrawing groups have been linked to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The compound's specific structure may confer similar antibacterial effects.
Case Studies
- Case Study 1 : A series of experiments on related imidazole derivatives revealed that modifications at the nitrogen position significantly affected metabolic stability and receptor binding affinity. These findings suggest that similar modifications could enhance the biological activity of our compound .
- Case Study 2 : Another investigation focused on the metabolic pathways of imidazole derivatives indicated that hydroxylation at specific positions was crucial for maintaining activity against bacterial strains. This insight could guide further development of the compound to optimize its pharmacokinetic profile .
Data Tables
Q & A
Basic Research Questions
What are the established synthetic routes for preparing 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole?
The synthesis typically involves multi-step reactions:
Imidazole ring formation : Condensation of aldehydes/ketones with amines under acidic conditions (e.g., using NH₄OAc as a catalyst) .
Functionalization : Introduction of the (3-fluorophenyl)methyl sulfanyl group via nucleophilic substitution or thiol-ene reactions. Polar aprotic solvents (e.g., DMF) enhance reactivity .
Acylation : Reaction with 4-methyl-3-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to attach the nitrobenzoyl moiety .
Key data: Yields range from 45–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .
How is the compound characterized to confirm structural integrity?
Standard characterization methods include:
- NMR Spectroscopy : Analyze δ 6.88–7.51 ppm (aromatic protons) and sulfur/carbonyl signals .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 424 for analogous imidazoles) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
- IR Spectroscopy : Detect carbonyl (C=O, ~1600 cm⁻¹) and nitro (NO₂, ~1530 cm⁻¹) groups .
What are the primary reactivity trends observed in this compound?
- Nucleophilic Substitution : The sulfanyl group reacts with electrophiles (e.g., alkyl halides) to form thioethers .
- Reduction : The nitro group can be reduced to an amine (e.g., using H₂/Pd-C), altering biological activity .
- Hydrolysis : The imidazole ring is stable under acidic conditions but may degrade in strong bases .
Advanced Research Questions
How can computational methods optimize the synthesis and reactivity of this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Solvent Optimization : COSMO-RS simulations identify solvents (e.g., dichloromethane) that maximize yield by stabilizing reactive intermediates .
Example: ICReDD’s workflow integrates computational screening with experimental validation, cutting reaction development time by 40% .
What experimental design strategies resolve contradictory data in reaction yields?
- Factorial Design : Use a 2³ factorial matrix (temperature, solvent, catalyst) to isolate variables affecting yield .
- Response Surface Methodology (RSM) : Models non-linear relationships (e.g., catalyst loading vs. yield) to identify optimal conditions .
Case Study: A 15% yield improvement was achieved by optimizing DMF volume (5 mL) and reaction time (12h) for analogous imidazoles .
How do structural modifications impact biological activity?
- Fluorine Substitution : The 3-fluorophenyl group enhances lipophilicity and metabolic stability, critical for drug design .
- Nitro Group Positioning : Para-nitro groups increase electron-withdrawing effects, altering binding affinity in enzyme inhibition assays .
Data: Analogous compounds show IC₅₀ values of 1.2–8.7 µM against microbial targets, correlating with substituent electronegativity .
What safety protocols are essential for handling this compound?
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (analogous compounds show LD₅₀ > 500 mg/kg in rodents) .
- First Aid : Immediate rinsing for skin contact and medical consultation for inhalation exposure .
Methodological Resources
| Topic | Key Methods | References |
|---|---|---|
| Synthesis Optimization | Factorial Design, RSM | |
| Computational Modeling | DFT, COSMO-RS | |
| Biological Assays | Enzyme inhibition, MIC testing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
